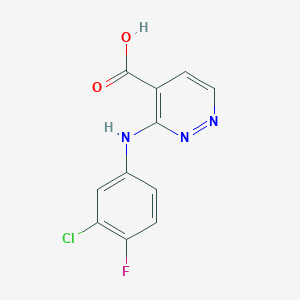

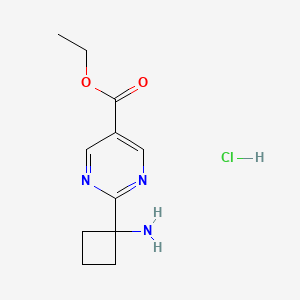

![molecular formula C25H27NO5 B2365600 9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid CAS No. 2413898-32-3](/img/structure/B2365600.png)

9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

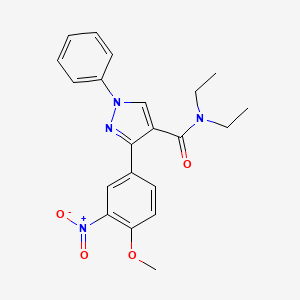

“9-(9H-Fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid” is a complex organic compound. It is related to compounds such as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]valine and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine , which are known to be used in the synthesis of peptides .

Aplicaciones Científicas De Investigación

Pharmaceutical Testing

This compound is used as a high-quality reference standard for pharmaceutical testing . It’s crucial to have accurate reference standards to ensure the reliability of test results.

Peptide Synthesis

The compound contains a 9-fluorenyl-methyloxycarbonyl (Fmoc) group . Fmoc is a common protecting group used in peptide synthesis. It’s used to prevent unwanted peptide bond formation during the synthesis process. The Fmoc group can be removed by weak bases, allowing for controlled peptide bond formation .

Building Blocks for Compound Synthesis

Carboxylic acids, such as this compound, are extensively used in labs as precursors to many other compound classes . They are often used as building blocks for the synthesis of complex molecules, including pharmaceuticals and materials.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is typically removed with piperidine during SPPS . This process allows for the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support.

DNA-Encoded Library (DEL) Synthesis

Carboxylic acids with additional functional groups, like this compound, can be used in the synthesis of DELs . These libraries are used in drug discovery to screen large numbers of compounds for biological activity.

Organoboron Derivatives Synthesis

Although not directly mentioned in the search results, organoboron compounds are often used in Suzuki-Miyaura cross-coupling reactions . Given the carboxylic acid group in this compound, it could potentially be converted to a boronic acid or ester, enabling its use in such reactions.

Mecanismo De Acción

Propiedades

IUPAC Name |

9-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO5/c27-23(28)22-10-5-11-25(31-22)12-14-26(15-13-25)24(29)30-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22H,5,10-16H2,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGJLMDTXKILRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC2(C1)CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

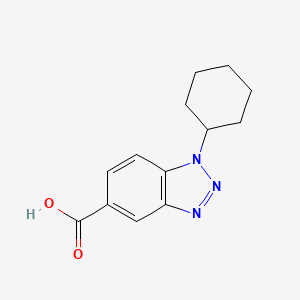

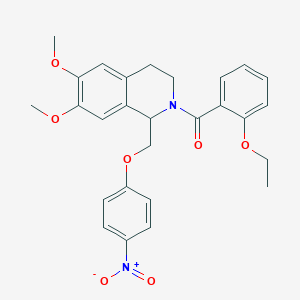

![N-(3,4-dimethoxyphenethyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide](/img/structure/B2365517.png)

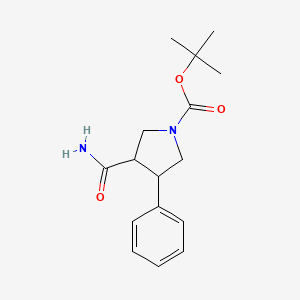

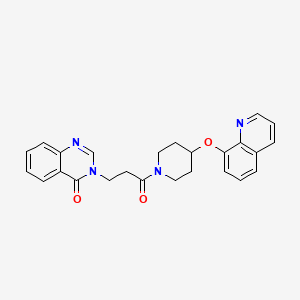

![benzo[d]thiazol-2-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2365521.png)

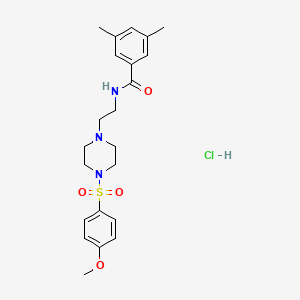

![2-[2-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2365522.png)

![N-[4-(5-chloro-1H-indol-2-yl)phenyl]-N'-(4-fluorophenyl)urea](/img/structure/B2365530.png)

![2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2365533.png)